1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

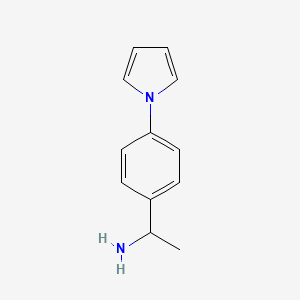

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-pyrrol-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXFODTRVVPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252463 | |

| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-08-6 | |

| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Advanced Organic Synthesis

The strategic value of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine in advanced organic synthesis lies in its potential as a bifunctional building block. The primary amine offers a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The pyrrole (B145914) ring, being an electron-rich aromatic system, is amenable to electrophilic substitution, allowing for further functionalization.

While specific, large-scale synthetic applications of this compound are not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway. A plausible route would involve the Paal-Knorr synthesis, a robust and widely used method for the formation of pyrrole rings. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This would likely involve the reaction of 4-aminoacetophenone with a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (B146720) to first construct the N-aryl pyrrole core. The subsequent conversion of the ketone to a chiral amine could then be achieved through established methods such as asymmetric reductive amination or resolution of the racemic amine. nih.govresearchgate.net

The hydrochloride salt of this compound is commercially available, indicating its utility as a ready-to-use building block for further synthetic elaborations.

Academic Significance of Aryl Pyrrole and Chiral Amine Scaffolds

The academic and industrial interest in 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine is largely inferred from the well-established importance of its two core components: the aryl-pyrrole motif and the chiral amine scaffold.

The pyrrole (B145914) ring is a fundamental heterocyclic structure found in a vast array of natural products and pharmaceuticals, including the anti-inflammatory drugs tolmetin (B1215870) and ketorolac. mdpi.com The N-aryl substitution, in particular, modulates the electronic properties of the pyrrole ring and provides a scaffold for creating diverse molecular shapes. The Paal-Knorr synthesis is a cornerstone reaction for accessing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgwikipedia.org This reaction is known for its versatility and can often be carried out under mild or even green conditions, such as in water. researchgate.net

Chiral amines are of paramount importance in medicinal chemistry, with a significant percentage of drugs containing a stereogenic amine center. yale.edu The enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of methods for asymmetric amine synthesis is a major focus of chemical research. yale.edu Key strategies include the catalytic asymmetric hydrogenation of imines and the use of enzymes like transaminases for the stereoselective synthesis of amines from prochiral ketones. researchgate.netmdpi.com Furthermore, chiral amines, such as 1-phenylethanamine and its derivatives, are widely used as chiral auxiliaries and resolving agents in asymmetric synthesis. nih.gov

The combination of the aryl-pyrrole and chiral amine functionalities in this compound creates a molecule with significant potential for the synthesis of novel, biologically active compounds. The defined stereochemistry of the amine, coupled with the versatile chemistry of the pyrrole ring, makes it an attractive starting material for the construction of complex, three-dimensional molecules for drug discovery and materials science.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 1820711-37-2 |

| Molecular Formula | C₁₂H₁₅ClN₂ |

| Molecular Weight | 222.71 g/mol |

| Canonical SMILES | CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |

| InChI Key | YWWDMHGCZCZUBD-UHFFFAOYSA-N |

Mechanistic Investigations of Chemical Transformations Involving 1 4 1h Pyrrol 1 Yl Phenyl Ethanamine

Reactivity of the Primary Amine Functionality

The exocyclic primary amine group (-NH₂) is a key functional center, characterized by the lone pair of electrons on the nitrogen atom. This feature imparts both nucleophilic and basic properties, making it a primary target for a wide array of chemical modifications.

Nucleophilic Addition and Substitution Reactions

As a potent nucleophile, the primary amine of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine is expected to readily participate in reactions with various electrophilic species. A predominant reaction class is nucleophilic acyl substitution, where the amine attacks a carbonyl compound, leading to the formation of a stable amide bond.

The generalized mechanism for this transformation, for instance with an acyl chloride, proceeds through a nucleophilic addition-elimination pathway. The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling the leaving group (e.g., chloride) to yield the corresponding N-acylated product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the liberated acid (e.g., HCl). ias.ac.in

Detailed research on analogous primary amines demonstrates that these acylation reactions are typically rapid and high-yielding. organic-chemistry.orgresearchgate.net The reactivity can be modulated by the choice of acylating agent, with acyl chlorides being more reactive than corresponding acid anhydrides. ias.ac.in

Derivatization for Further Functionalization

The nucleophilic character of the primary amine is frequently exploited for the derivatization of the parent molecule, enabling the introduction of diverse functional groups and the construction of more complex molecular scaffolds. This strategy is fundamental in fields like medicinal chemistry and materials science for modifying a molecule's properties.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This introduces a carbonyl group and can be used to append a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to produce stable sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, although over-alkylation can be a challenge.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These derivatization pathways allow for the systematic modification of the molecule's steric and electronic properties.

| Reaction Type | Electrophile/Reagents | Product Class | Functional Group Introduced |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) / Base | Amide | -C(O)CH₃ |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | -C(O)CH₃ |

| Sulfonylation | p-Toluenesulfonyl Chloride / Base | Sulfonamide | -SO₂C₆H₄CH₃ |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | -CH₃ |

| Reductive Amination | Acetone / NaBH₃CN | Secondary Amine | -CH(CH₃)₂ |

Reactivity of the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich five-membered aromatic heterocycle. The nitrogen atom's lone pair is delocalized into the ring, contributing to the aromatic sextet. This delocalization significantly increases the electron density of the ring carbons, making pyrrole substantially more reactive than benzene (B151609) towards electrophiles. pearson.com

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The high electron density of the pyrrole ring renders it highly susceptible to electrophilic aromatic substitution (EAS). Mechanistic studies on pyrrole and its derivatives consistently show that substitution occurs preferentially at the C2 (α) position. pearson.compearson.comvedantu.com This regioselectivity is attributed to the superior resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed upon electrophilic attack at C2, which can be delocalized over three atoms, including the nitrogen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors. vedantu.comquora.com

Due to its high reactivity, reactions often proceed under mild conditions that would be ineffective for less activated aromatic systems like benzene. pearson.com

| Reaction Type | Typical Reagent | Expected Major Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-(1-aminoethyl)phenyl)-1H-pyrrole |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-1-(4-(1-aminoethyl)phenyl)-1H-pyrrole |

| Acylation | Acetic Anhydride / SnCl₄ | 1-(2-Acetyl-1H-pyrrol-1-yl)phenyl)ethanamine |

| Vilsmeier-Haack | POCl₃ / DMF | 1-(4-(1-Aminoethyl)phenyl)-1H-pyrrole-2-carbaldehyde |

Coordination Chemistry Potential of the Pyrrole Nitrogen

In contrast, the nitrogen of the primary amine possesses a localized lone pair, making it a strong Lewis base and an excellent coordination site for transition metal ions. It is expected that in the presence of metal salts, coordination would occur exclusively at the primary amine, forming metal complexes where the this compound acts as a monodentate ligand through the amine nitrogen. While pyrrole itself is not a good ligand, it is often incorporated into larger, multidentate ligand frameworks where other appended donor atoms are the primary sites of metal binding. researchgate.net

Reaction Pathways and Transition State Analysis of Key Transformations

While specific experimental kinetic or computational studies on this compound are not available in the literature, its reaction pathways can be reliably predicted from well-established mechanisms of its constituent functional groups.

Reaction Pathway 1: Nucleophilic Acyl Substitution at the Primary Amine

The acylation of the primary amine with an acyl chloride follows a two-step addition-elimination mechanism.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. The transition state for this rate-determining step involves the partial formation of the N-C bond and the partial breaking of the C=O π-bond, with a buildup of negative charge on the oxygen atom.

Formation and Collapse of the Tetrahedral Intermediate: This leads to a high-energy tetrahedral intermediate. This species is unstable and rapidly collapses by reforming the C=O double bond and ejecting the most stable leaving group, the chloride ion.

Deprotonation: A final, rapid deprotonation of the resulting ammonium (B1175870) ion by a base yields the neutral amide product.

Reaction Pathway 2: Electrophilic Aromatic Substitution on the Pyrrole Ring

The mechanism for EAS, such as bromination with N-Bromosuccinimide (NBS), involves at least two steps.

Formation of the σ-Complex: The π-system of the pyrrole ring attacks the electrophile (e.g., Br⁺), forming a C-Br bond at the C2 position. This step is typically rate-determining. The transition state leading to this intermediate is highly endergonic, resembling the structure of the high-energy σ-complex (arenium ion). This cationic intermediate is not aromatic but is stabilized by resonance, with the positive charge delocalized across C3, C5, and the nitrogen atom. pearson.comquora.com

Deprotonation to Restore Aromaticity: A base removes the proton from the C2 carbon, collapsing the C-H bond's electrons back into the ring. This rapid step restores the aromatic sextet and yields the final 2-bromopyrrole product.

A quantitative analysis of these pathways, including the calculation of activation energies and the precise structures of transition states, would necessitate dedicated computational modeling using methods such as Density Functional Theory (DFT).

Influence of Stereochemistry on Reaction Outcomes

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the influence of the stereochemistry of this compound on chemical reaction outcomes. Research providing comparative data on the reactivity of its (R)- and (S)-enantiomers, or its application as a chiral auxiliary in asymmetric synthesis, is not publicly available. Consequently, the presentation of detailed research findings and specific data tables on this topic is not possible without resorting to speculation, which would compromise scientific accuracy.

While direct experimental data for this compound is unavailable, it is a well-established principle in stereochemistry that the chirality of a reactant, catalyst, or auxiliary profoundly influences the stereochemical course of a reaction. Chiral molecules, such as the (R)- and (S)-enantiomers of this compound, interact with other chiral or prochiral molecules to form diastereomeric transition states. These transition states possess different energies, leading to different reaction rates and, consequently, a preference for the formation of one stereoisomer of the product over another.

Hypothetical Application as a Chiral Auxiliary

In a hypothetical scenario where this compound is used as a chiral auxiliary, its stereocenter would direct the stereochemical outcome of a reaction on an attached prochiral substrate. For example, in an alkylation reaction of an enolate derived from an amide of this compound, the bulky 4-(1H-pyrrol-1-yl)phenyl group would likely shield one face of the enolate. This steric hindrance would force an incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer of the product. The specific diastereomer formed would be dependent on whether the (R)- or (S)-enantiomer of the amine was used.

The effectiveness of such a chiral auxiliary is typically quantified by the diastereomeric excess (d.e.) of the product. This would be a critical data point in any experimental investigation.

Table 1: Hypothetical Data on Diastereoselective Alkylation

| Entry | Enantiomer of Auxiliary | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (hypothetical) | Yield (%) (hypothetical) |

| 1 | (R) | CH₃I | THF | -78 | 95:5 | 85 |

| 2 | (S) | CH₃I | THF | -78 | 5:95 | 83 |

| 3 | (R) | BnBr | THF | -78 | 92:8 | 88 |

| 4 | (S) | BnBr | THF | -78 | 7:93 | 86 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, due to the lack of published experimental results for this specific compound.

Influence on Reaction Kinetics

The different energies of the diastereomeric transition states also imply different activation energies for the competing reaction pathways. This would result in different reaction rates for the two enantiomers of this compound when reacting with another chiral molecule. This principle is the basis for kinetic resolution, a common method for separating enantiomers.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole (B145914) ring, the phenyl ring, and the ethanamine side chain. The pyrrole protons typically appear as triplets, with the α-protons (adjacent to the nitrogen) resonating at a different chemical shift than the β-protons. The disubstituted benzene (B151609) ring would likely exhibit a characteristic AA'BB' system, appearing as two doublets. The ethanamine moiety would present a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The chemical shifts would confirm the presence of the pyrrole, phenyl, and ethanamine carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.

Stereochemical Assignment: For chiral this compound, NMR can be used to determine enantiomeric purity and assign relative stereochemistry through the use of chiral resolving agents or by forming diastereomeric derivatives. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous compounds like 4-(1H-pyrrol-1-yl)phenol and 1-phenylethanamine.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrrole Hα | ~7.0-7.2 | t | ~2.2 |

| Pyrrole Hβ | ~6.2-6.4 | t | ~2.2 |

| Phenyl H (ortho to pyrrole) | ~7.3-7.5 | d | ~8.5 |

| Phenyl H (ortho to ethanamine) | ~7.2-7.4 | d | ~8.5 |

| Methine H (CH) | ~4.0-4.2 | q | ~6.7 |

| Amine H (NH₂) | ~1.5-2.5 | br s | - |

| Methyl H (CH₃) | ~1.3-1.5 | d | ~6.7 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine would likely appear as a medium intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching vibrations of the pyrrole and phenyl rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound Data is predicted based on characteristic vibrational frequencies of functional groups and data from similar molecules.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2950 |

| C=C (Aromatic/Pyrrole) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| N-H (Amine) | Bending | 1580-1650 |

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. A prominent fragmentation pathway would likely involve the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another possible fragmentation would be the cleavage of the C-N bond between the phenyl ring and the pyrrole nitrogen.

Table 3: Predicted Key Mass Fragments for this compound Fragmentation pathways are proposed based on the chemical structure.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 171 | [M-CH₃]⁺ | Loss of a methyl radical |

| 119 | [C₈H₇N]⁺ | Cleavage of the ethanamine side chain |

| 67 | [C₄H₅N]⁺ | Pyrrole cation |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique could provide precise bond lengths, bond angles, and torsion angles.

Chiroptical Spectroscopies (CD, ORD) for Stereochemical Confirmation

For enantiomerically pure or enriched samples of this compound, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are invaluable for confirming the stereochemistry in solution.

Circular Dichroism (CD): The CD spectrum would show differential absorption of left and right circularly polarized light by the chiral molecule. The electronic transitions associated with the aromatic chromophores (phenyl and pyrrole rings) would give rise to characteristic Cotton effects. The sign and magnitude of these Cotton effects are sensitive to the absolute configuration of the chiral center and the conformation of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve is related to the CD spectrum through the Kronig-Kramers transforms and can also be used to confirm the stereochemical assignment.

Computational Chemistry and Theoretical Studies of 1 4 1h Pyrrol 1 Yl Phenyl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons and the most stable three-dimensional arrangement of its atoms. These calculations are fundamental to understanding the molecule's inherent properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity and the ability to be more easily excited. For molecules with extended π-systems like this compound, this analysis is particularly important for predicting their behavior in electronic and optical applications. The energy gap can be used to understand intermolecular charge transfer, which is a vital aspect of bioactivity. irjweb.com

Theoretical calculations for similar aromatic amines and pyrrole (B145914) derivatives suggest that the HOMO is typically localized on the electron-rich pyrrole and phenyl rings, while the LUMO is distributed over the aromatic system. This distribution facilitates charge transfer upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.87 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.62 |

Note: These values are representative and would be determined by specific DFT calculations.

A relatively large energy gap, as illustrated above, indicates significant chemical stability. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In the MEP map of this compound, the region around the amine group (NH2) is expected to show a negative potential (red/yellow), indicating its nucleophilic character and propensity to act as a proton acceptor. Conversely, the hydrogen atoms of the amine group and the pyrrole ring would exhibit a positive potential (blue), marking them as electrophilic sites.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 5.87 | -EHOMO |

| Electron Affinity (A) | 1.25 | -ELUMO |

| Chemical Hardness (η) | 2.31 | (I - A) / 2 |

| Electronegativity (χ) | 3.56 | (I + A) / 2 |

| Electrophilicity Index (ω) | 2.74 | χ² / (2η) |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl ring to the pyrrole and the ethylamine (B1201723) group. Conformational analysis helps to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. Molecular dynamics (MD) simulations can further explore the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov These simulations track the motions of atoms and can reveal the preferred conformations and the transitions between them at different temperatures.

Theoretical Insights into Intermolecular Interactions and Supramolecular Architectures

The amine group and the N-H bonds in the pyrrole ring of this compound are capable of forming hydrogen bonds. Additionally, the aromatic rings can participate in π-π stacking interactions. Theoretical studies can model these non-covalent interactions to predict how molecules will self-assemble into larger, ordered structures known as supramolecular architectures. Understanding these interactions is key to designing crystalline materials with specific properties. For instance, the formation of helical chains or two-dimensional networks through hydrogen bonding is a common feature in related crystal structures.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical based on its molecular structure. For this compound, QSPR models could be developed to predict various non-biological attributes such as boiling point, solubility, or refractive index. These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, or steric parameters) and experimentally measured properties for a series of related compounds. While specific QSPR studies on this exact molecule are not prevalent, research on analogous structures like benzenesulfonamide (B165840) derivatives has successfully used these methods to correlate molecular descriptors with biological activity, demonstrating the utility of this approach. nih.gov

Catalytic Applications of 1 4 1h Pyrrol 1 Yl Phenyl Ethanamine and Its Derivatives

Asymmetric Organocatalysis

The presence of a primary amine group in 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine is the cornerstone of its utility in asymmetric organocatalysis. Chiral primary amines are well-established as powerful catalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions.

Enamine Catalysis and Iminium Catalysis

In the domain of aminocatalysis, chiral primary amines such as this compound can catalyze a wide array of enantioselective organic reactions. The catalytic cycle typically commences with the condensation of the primary amine catalyst with a carbonyl compound (an aldehyde or a ketone) to form a chiral iminium ion. Deprotonation of the α-carbon of this iminium ion generates a chiral enamine. This enamine, being nucleophilic at the α-carbon, can then react with various electrophiles.

The stereochemical outcome of these reactions is dictated by the chiral environment provided by the catalyst. The bulky 1-(4-(1H-pyrrol-1-yl)phenyl) group can effectively shield one face of the enamine, directing the incoming electrophile to the opposite face, thus inducing high enantioselectivity.

Conversely, in reactions involving α,β-unsaturated carbonyls, the primary amine catalyst can form a chiral iminium ion, which lowers the LUMO of the carbonyl compound, thereby activating it for nucleophilic attack. This mode of activation is central to a variety of conjugate addition reactions. While the general principles of enamine and iminium catalysis are well-understood, specific data on the performance of this compound in these roles is not extensively documented in publicly available research.

Hydrogen Bonding and Brønsted Acid-Base Catalysis

The pyrrole (B145914) moiety in this compound introduces an additional layer of catalytic functionality. The N-H proton of the pyrrole ring can act as a hydrogen-bond donor. This capability is crucial in bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously.

For instance, in a Michael addition, the primary amine end of the molecule could form an enamine with a donor ketone, while the pyrrole N-H could form a hydrogen bond with the acceptor (e.g., a nitroalkene), orienting it for a stereoselective reaction. This dual activation model can lead to enhanced reactivity and stereoselectivity. The pyrrole motif can be a key component in designing trifunctional organocatalytic systems where its hydrogen-bonding capabilities can lead to enhanced catalytic proficiency. researchgate.net

The amine group itself can also participate in Brønsted acid-base catalysis, either by acting as a base to deprotonate a pro-nucleophile or, in its protonated ammonium (B1175870) form, as a Brønsted acid to activate an electrophile. The interplay between the basicity of the amine and the hydrogen-bonding potential of the pyrrole ring is a critical aspect of the catalytic activity of these molecules.

Ligand Design in Transition Metal Catalysis

The structural features of this compound also make it an attractive candidate for ligand design in transition metal catalysis. The presence of multiple potential coordination sites—the nitrogen of the primary amine and the pyrrole ring—allows for the formation of stable chelate complexes with a variety of metal centers.

Coordination Modes with Various Metal Centers

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amine and one of the atoms of the pyrrole ring, likely the nitrogen. This would form a stable chelate ring, the size of which would depend on the exact point of attachment to the pyrrole. Coordination through the pyrrole nitrogen would create a larger and likely more flexible chelate ring compared to coordination involving a carbon atom of the pyrrole ring.

The π-system of the pyrrole ring can also engage in π-coordination with transition metals, adding another possible coordination mode. The specific coordination mode adopted would be influenced by several factors, including the nature of the metal ion, its oxidation state, the other ligands in the coordination sphere, and the reaction conditions. The diverse coordination chemistry of ligands containing both amine and pyrrole functionalities suggests that a rich variety of complexes can be formed.

Enantioselective Transformations Mediated by Metal Complexes

Once coordinated to a transition metal, the chirality of the this compound ligand can be transferred to the catalytic process, enabling a wide range of enantioselective transformations. Metal complexes bearing these chiral ligands could be effective catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

For example, a rhodium or ruthenium complex of a derivative of this compound could potentially catalyze the asymmetric hydrogenation of prochiral olefins or ketones. The stereochemical outcome would be governed by the chiral pocket created by the ligand around the metal center, which would favor the binding of the substrate in a specific orientation.

The electronic properties of the pyrrole ring can also be tuned by introducing substituents, which would in turn modify the electronic properties of the metal center and its catalytic activity. This tunability is a key advantage in the rational design of catalysts for specific applications. While the potential for such applications is high, detailed studies on the catalytic performance of metal complexes derived specifically from this compound are not widely reported.

Structure Property Relationships of Analogues and Derivatives of 1 4 1h Pyrrol 1 Yl Phenyl Ethanamine

Systematic Modifications of the Phenyl Substituent

The phenyl group of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine serves as a key point for introducing electronic and steric diversity. The nature of the substituent at the para-position of the phenyl ring, relative to the pyrrole (B145914) group, directly influences the electronic communication between the two aromatic systems. The electrochemical behavior of para-substituted N-phenylpyrrole monomers has been shown to be dependent on the electron-donating or electron-withdrawing nature of the substituent, with a good linear correlation observed between their oxidation potentials and Hammett σ+ constants. ibm.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the phenyl ring. This enhanced electron density can be delocalized onto the pyrrole ring, thereby affecting its reactivity and electronic properties. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the phenyl ring, which in turn reduces the electron density on the pyrrole moiety. mdpi.com

These electronic perturbations can be systematically studied and quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent.

| Substituent (X) | Hammett Constant (σp) | Electronic Effect | Expected Impact on Pyrrole Ring Electron Density |

|---|---|---|---|

| -NH₂ | -0.66 | Strongly Electron-Donating | Significant Increase |

| -OCH₃ | -0.27 | Electron-Donating | Increase |

| -CH₃ | -0.17 | Weakly Electron-Donating | Slight Increase |

| -H | 0.00 | Neutral | Baseline |

| -Cl | 0.23 | Weakly Electron-Withdrawing | Slight Decrease |

| -CN | 0.66 | Electron-Withdrawing | Decrease |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Significant Decrease |

The introduction of different substituents also impacts the spectroscopic properties of these molecules. For instance, a study on the UV-visible absorption spectra of 2,4-dihydroxy dibenzophenone derivatives showed that both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov Similar trends would be expected for substituted this compound analogues.

Variations on the Pyrrole Ring System and its Substitution Pattern

Modifications to the pyrrole ring itself offer another avenue to tailor the properties of the parent compound. The positions of substituents on the pyrrole ring are crucial, as they can influence the aromaticity and reactivity of the heterocycle. Generally, electrophilic substitution on the pyrrole ring is favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.

The introduction of substituents on the pyrrole ring can alter the electronic properties of the entire molecule. For example, a photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles revealed that the highest occupied molecular orbital (HOMO) is of pyrrole-type character. psu.edursc.org Therefore, modifications to the pyrrole ring will directly impact the HOMO energy level and, consequently, the ionization potential and electron-donating ability of the molecule.

Furthermore, the nature of the substituents on the pyrrole ring can influence its interaction with the attached phenyl ring. A theoretical study on the impact of pyrrole and imidazole (B134444) substituents on a BODIPY chromophore showed that the substitution pattern affects the π-electronic coupling between the heterocyclic substituent and the rest of the molecule. mdpi.com

| Pyrrole Substituent Position | Type of Substituent | Expected Effect on Electronic Properties | Potential Impact on Reactivity |

|---|---|---|---|

| C2, C5 | Electron-Donating (e.g., -CH₃) | Increases electron density of the pyrrole ring, raises HOMO energy. | Enhances susceptibility to electrophilic attack. |

| C2, C5 | Electron-Withdrawing (e.g., -CHO, -CN) | Decreases electron density of the pyrrole ring, lowers HOMO energy. | Reduces susceptibility to electrophilic attack. |

| C3, C4 | Electron-Donating (e.g., -CH₃) | Less pronounced effect on overall electron density compared to C2/C5 substitution. | Moderately influences reactivity. |

| C3, C4 | Electron-Withdrawing (e.g., -CHO, -CN) | Directs electrophilic attack to other positions. | Can alter regioselectivity of reactions. |

Influence of Chiral Scaffold Modifications on Material and Catalytic Properties

The ethylamine (B1201723) group on the phenyl ring of this compound introduces a chiral center, making the molecule asymmetric. This chirality is a critical feature that can be exploited in the development of specialized materials and catalysts. Modifications to this chiral scaffold can have a significant impact on the molecule's ability to induce stereoselectivity in chemical reactions.

The synthesis of chiral pyrrole derivatives is an active area of research, with applications in asymmetric catalysis. For instance, atropisomeric amino alcohols with a 1-phenylpyrrole (B1663985) backbone have been developed as new chiral ligands. nih.gov In one application, an optically active amino alcohol derived from a 1-phenylpyrrole scaffold was used as a catalyst for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the utility of such chiral structures in asymmetric synthesis. nih.gov

Modifying the chiral ethylamine group, for example, by changing the alkyl substituents on the amine or by altering the length of the alkyl chain, would be expected to influence the steric environment around the catalytic or active site. These changes can affect the diastereomeric transition states in a catalyzed reaction, thereby influencing the enantiomeric excess of the product.

The properties of materials derived from these chiral molecules can also be affected. The incorporation of chiral units into polymers or liquid crystals can lead to materials with unique optical properties, such as circular dichroism and chiroptical switching capabilities. The specific nature of the chiral scaffold in derivatives of this compound would dictate the supramolecular organization and, consequently, the macroscopic properties of such materials.

Stereoelectronic Effects on Reactivity and Functionality

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule, play a crucial role in the behavior of this compound and its analogues. The relative orientation of the phenyl and pyrrole rings, for example, is governed by a balance of steric and electronic interactions.

The lone pair of electrons on the pyrrole nitrogen atom is integral to the aromaticity of the ring. The degree of delocalization of this lone pair into the pyrrole ring and its potential interaction with the π-system of the phenyl ring are dependent on the dihedral angle between the two rings. This conformation, in turn, affects the electronic communication between the two moieties.

Theoretical studies on N-methylpyrrole have highlighted the role of stereoelectronic effects in its photodissociation dynamics. researchgate.net The interaction between the π molecular orbitals of the pyrrole ring and the σ orbitals of the methyl group leads to the formation of dissociative states. Similar interactions would be expected between the pyrrole ring and the phenyl-ethanamine substituent in the target molecule.

Future Directions and Emerging Research Frontiers

Integration into Advanced Nanomaterials and Hybrid Systems

The amine functionality of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanamine makes it a prime candidate for integration into advanced nanomaterials, where it can serve as a surface functionalizing agent or a monomer for polymeric nanostructures. The covalent attachment of such amine-containing molecules can improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and functionality for targeted applications. nih.govnih.gov

Key Research Thrusts:

Surface Functionalization: The primary amine group can be used to modify the surfaces of nanoparticles, such as those made of gold, iron oxide, or silica. nih.govnih.govamidbiosciences.com This functionalization can prevent aggregation, improve dispersibility in various media, and introduce specific functionalities. For instance, attaching this compound to magnetic nanoparticles could create novel systems for catalysis or biomedical imaging. rsc.orgresearchgate.net

Polymer Nanocomposites: The pyrrole (B145914) moiety can be polymerized, suggesting that this compound could act as a monomer to create conductive polymer nanoparticles or be incorporated into copolymer chains. mdpi.comfrontiersin.org These pyrrole-based conjugated microporous polymers (CMPs) are noted for their large specific surface areas and stability, making them suitable for heterogeneous catalysis. frontiersin.org

Chiral Recognition Surfaces: The inherent chirality of the molecule can be exploited to create enantioselective surfaces on nanoparticles. Such systems have potential applications in chiral separations, asymmetric catalysis, and sensors capable of distinguishing between different enantiomers of a target molecule.

Below is an interactive table summarizing potential nanomaterial applications.

| Nanomaterial Type | Functional Role of the Compound | Potential Application |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface Ligand | Recyclable Catalysts, MRI Contrast Agents |

| Gold Nanoparticles (AuNPs) | Stabilizing & Functionalizing Agent | Biosensors, Drug Delivery |

| Silica Nanoparticles (SiO₂) | Covalent Surface Modifier | Chromatographic Stationary Phases, Composites |

| Conductive Polymers | Monomeric Unit | Organic Electronics, Actuators, Sensors |

Development of Novel Synthetic Methodologies for Industrial Scalability

While this compound is a valuable building block, its widespread industrial use depends on the development of efficient, cost-effective, and scalable synthetic routes. Chiral amines are crucial intermediates in the production of approximately 40% of pharmaceutical products. hovione.comukri.org Current research focuses on moving beyond traditional batch syntheses, which are often inefficient, towards greener and more continuous manufacturing processes. hovione.comukri.org

Key Research Thrusts:

Biocatalysis: The use of enzymes, particularly transaminases, offers a green and highly selective alternative for producing chiral amines. hovione.comnih.gov These enzymes can convert a prochiral ketone precursor into the desired enantiopure amine with high efficiency under mild conditions. hovione.com Research is ongoing to engineer more robust transaminases with broader substrate scopes to accommodate bulky aromatic substrates like the precursor to this compound. nih.gov

Flow Chemistry: Continuous flow chemistry presents a safer and more efficient method for synthesizing chiral amines on an industrial scale. vapourtec.com Flow reactors can handle reactions with hazardous intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. vapourtec.com This methodology is particularly attractive for reactions that are difficult to control in large batch reactors.

Asymmetric Catalysis: The development of novel chiral catalysts for asymmetric reductive amination is another key area. ukri.org This approach involves the use of metal catalysts with chiral ligands to stereoselectively synthesize the target amine. The focus is on creating highly active and recyclable catalysts to minimize waste and reduce costs. ukri.org

The following table details emerging synthetic methods for chiral amines.

| Synthetic Methodology | Key Advantages | Current Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, Mild reaction conditions, Environmentally friendly hovione.comnih.gov | Protein engineering for broader substrate scope and stability nih.gov |

| Flow Chemistry | Enhanced safety, High efficiency, Scalability vapourtec.com | Optimization of reactor design and process parameters vapourtec.com |

| Asymmetric Catalysis | High yields, Control over stereochemistry ukri.org | Development of recyclable catalysts, Ligand design ukri.org |

Predictive Modeling for Enhanced Material Performance and Catalytic Efficiency

Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of new materials and catalysts. By predicting the properties and behavior of molecules like this compound, researchers can design experiments more effectively and identify promising candidates for specific applications without costly and time-consuming trial-and-error synthesis.

Key Research Thrusts:

Quantum Mechanical Studies: Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties of the molecule and polymers derived from it. ui.edu.ng These calculations can predict properties such as the energy gap, which is crucial for applications in conductive polymers and electronics. ui.edu.ng Understanding these fundamental properties allows for the rational design of new materials with tailored electronic characteristics.

Molecular Docking and Simulation: In the context of catalysis and sensor development, molecular docking can predict how this compound or materials functionalized with it will interact with other molecules. nih.gov This is particularly useful for designing enzyme inhibitors or selective binding sites in sensors. nih.gov Simulations can elucidate the binding modes and affinities, guiding the design of more effective compounds.

Machine Learning in Materials Design: Machine learning models are being increasingly used to predict material properties based on their chemical structure. researchgate.net By training models on existing data for similar pyrrole-containing compounds, it may be possible to predict the performance of new materials incorporating this compound in applications ranging from energy storage to catalysis. researchgate.net

This table summarizes the application of predictive modeling in this research area.

| Modeling Technique | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, Energy gaps, Reactivity descriptors ui.edu.ng | Design of conductive polymers and electronic materials ui.edu.ng |

| Molecular Docking | Binding affinity, Interaction modes with targets nih.gov | Development of selective catalysts and biosensors nih.gov |

| Machine Learning | Structure-property relationships, Performance prediction researchgate.net | Accelerated discovery of high-performance materials researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrrole moiety to a substituted phenyl ring. A common approach includes:

- Step 1: Preparation of 4-aminophenylpyrrole via Suzuki-Miyaura coupling between 1H-pyrrole-1-boronic acid and 4-bromoaniline under palladium catalysis .

- Step 2: Functionalization of the amine group using reductive amination with acetaldehyde, employing sodium cyanoborohydride in methanol at pH 5–6 .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to adjust catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H/¹³C NMR to verify aromatic proton environments (δ 6.5–7.5 ppm for pyrrole and phenyl groups) and the ethanamine side chain (δ 2.8–3.2 ppm for CH₂NH₂) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1) using ESI-MS or GC-MS .

- Purity Assessment: Employ HPLC with UV detection (λmax ≈ 255 nm, similar to phenylpiperidine analogs) and ≥98% purity thresholds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for enhanced biological activity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). Focus on the pyrrole’s π-π stacking and the ethanamine’s hydrogen-bonding potential .

- QSAR Analysis: Coramine substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to predict optimal substituents .

Q. What strategies resolve contradictions in solubility data across experimental batches?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus alcohols (MeOH, EtOH) for dissolution. Note that steric hindrance from the pyrrole ring may reduce solubility in nonpolar solvents .

- Salt Formation: Improve aqueous solubility by converting the free amine to a hydrochloride salt (e.g., HCl in diethyl ether) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

Q. What experimental designs evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at -20°C, 4°C, and 25°C for 6–12 months. Monitor degradation via HPLC and track byproducts (e.g., oxidation of the pyrrole ring) .

- Light Sensitivity Tests: Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation using UV-Vis spectroscopy .

Data Analysis and Validation

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS plasma analysis. The pyrrole’s lipophilicity may enhance membrane permeability but reduce metabolic stability .

- Metabolite Identification: Use hepatic microsomes to identify phase I/II metabolites (e.g., N-oxidation or glucuronidation) .

Q. What are the best practices for validating synthetic intermediates with structural similarities to controlled substances?

Methodological Answer:

- Regulatory Compliance: Cross-reference intermediates with the DEA’s Special Surveillance List. For example, avoid analogs of fentanyl-like structures (e.g., phenethylamine derivatives) .

- Analytical Differentiation: Use high-resolution MS (HRMS) to distinguish molecular formulas (e.g., C₁₂H₁₃N₂ vs. C₁₃H₁₅N₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。